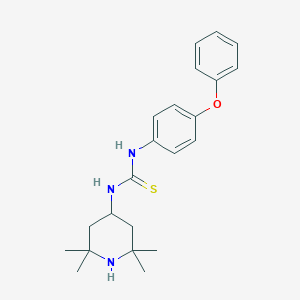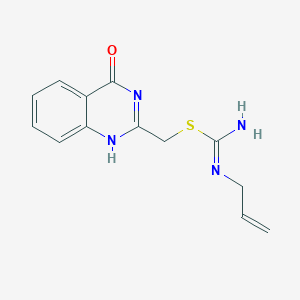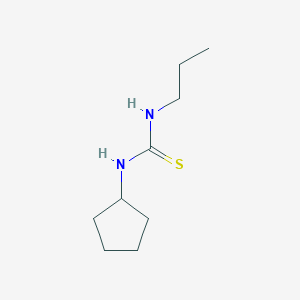
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PPTU is a thiourea derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. The compound has a unique chemical structure that allows it to interact with biological systems in a specific manner, making it a promising candidate for drug development and other applications.
Wissenschaftliche Forschungsanwendungen
PPTU has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. PPTU has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPTU has been shown to exhibit antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of PPTU is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. PPTU has been shown to inhibit the activity of protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation. PPTU has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PPTU has been shown to exhibit a variety of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. PPTU has also been shown to exhibit antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
PPTU has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be obtained in large quantities. Additionally, PPTU exhibits potent biological activity at relatively low concentrations, making it a cost-effective research tool. However, PPTU also has some limitations. The compound is relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of PPTU is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on PPTU. One area of interest is the development of PPTU-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPTU and its potential applications in other fields, such as materials science and environmental science. Finally, the development of more efficient synthesis methods for PPTU may enable its widespread use as a research tool.
Synthesemethoden
The synthesis of PPTU involves the reaction between 4-phenoxyaniline and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) to form an intermediate product, which is then reacted with thiocyanate to yield the final product. The synthesis method is relatively simple and can be performed using standard laboratory equipment.
Eigenschaften
Produktname |
1-(4-Phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
|---|---|
Molekularformel |
C22H29N3OS |
Molekulargewicht |
383.6 g/mol |
IUPAC-Name |
1-(4-phenoxyphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea |
InChI |
InChI=1S/C22H29N3OS/c1-21(2)14-17(15-22(3,4)25-21)24-20(27)23-16-10-12-19(13-11-16)26-18-8-6-5-7-9-18/h5-13,17,25H,14-15H2,1-4H3,(H2,23,24,27) |
InChI-Schlüssel |
QGSMKXPMWYGGRZ-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-(4-methoxyphenyl)-3,3-dimethyl-10-(2-phenylethyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216299.png)
![10-ethyl-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216300.png)
![7-(1,3-benzothiazol-2-ylsulfanyl)-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B216304.png)
![4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
![5,5-dimethyl-2-[[2-[4-(2-phenylethyl)piperazin-1-yl]ethylamino]methylidene]cyclohexane-1,3-dione](/img/structure/B216315.png)

![2-[(4-methylphenyl)sulfonylmethyl]-1H-quinazolin-4-one](/img/structure/B216317.png)
![2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
![methyl 2-[(4E)-1-(1,3-benzothiazol-2-yl)-4-[(4-methylanilino)methylidene]-5-oxopyrazol-3-yl]acetate](/img/structure/B216322.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B216323.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B216324.png)
![3-(4-tert-butylphenyl)-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216325.png)
![10-acetyl-3-(4-tert-butylphenyl)-11-(2-furyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B216326.png)
